N-(diphenylmethyl)-2-(pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-(diphenylmethyl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound that features a diphenylmethyl group, a pyridin-2-ylsulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the diphenylmethyl group: This can be achieved through the reaction of benzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the pyridin-2-ylsulfanyl group: This step involves the reaction of 2-mercaptopyridine with an appropriate electrophile to form the pyridin-2-ylsulfanyl intermediate.
Coupling with acetamide: The final step involves the coupling of the diphenylmethyl and pyridin-2-ylsulfanyl intermediates with acetamide under suitable conditions, such as the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings in the diphenylmethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(diphenylmethyl)-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The diphenylmethyl group may facilitate binding to hydrophobic pockets, while the pyridin-2-ylsulfanyl group can engage in specific interactions with target molecules. The acetamide moiety may contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(diphenylmethyl)-2-(pyridin-3-ylsulfanyl)acetamide: Similar structure but with the pyridinyl group at the 3-position.
N-(diphenylmethyl)-2-(pyridin-4-ylsulfanyl)acetamide: Similar structure but with the pyridinyl group at the 4-position.
N-(diphenylmethyl)-2-(thiazol-2-ylsulfanyl)acetamide: Similar structure but with a thiazole ring instead of a pyridine ring.
Uniqueness
N-(diphenylmethyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the specific positioning of the pyridin-2-ylsulfanyl group, which can influence its chemical reactivity and biological activity. The combination of the diphenylmethyl and pyridin-2-ylsulfanyl groups provides a distinct set of properties that can be exploited for various applications.
Properties
IUPAC Name |
N-benzhydryl-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-18(15-24-19-13-7-8-14-21-19)22-20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIMKZZUGFXRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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